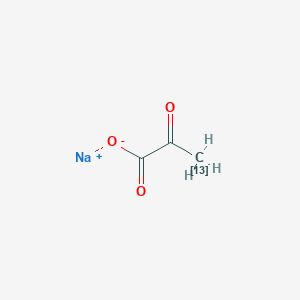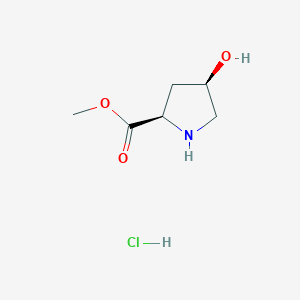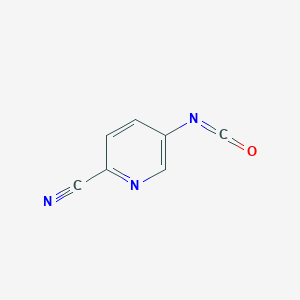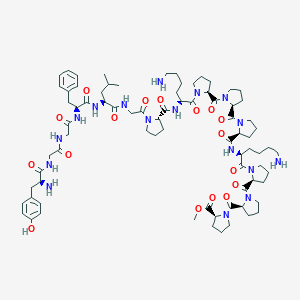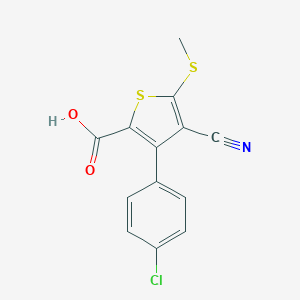
3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid, also known as EDTCA, is a heterocyclic compound that belongs to the class of thiophenes. It has gained significant attention in recent years due to its potential applications in scientific research. EDTCA is synthesized through a multistep process, and its mechanism of action is not yet fully understood. However, it has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research in several fields.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid is not yet fully understood, but it is thought to involve the interaction of the compound with various biomolecules, including enzymes and receptors. 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid has been found to exhibit moderate inhibitory activity against certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels. 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid has also been shown to interact with GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. It has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which are involved in the development of various diseases. 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid has several advantages for use in lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its relatively low solubility in water and its lack of selectivity for certain enzymes and receptors. These limitations can be overcome through the use of appropriate solvents and the design of more selective derivatives.
Orientations Futures
There are several potential future directions for research involving 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid. One area of interest is the development of more selective derivatives of 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid that can target specific enzymes or receptors. Another area of interest is the investigation of 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid's potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammation-related diseases. Additionally, the incorporation of 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid into polymer matrices for various applications, such as in the field of electronics, is an area of interest for materials science research.
Méthodes De Synthèse
The synthesis of 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid involves several steps, including the alkylation of 3-methylthiophene, followed by the oxidation of the resulting compound to form 3-methylthiophene-2-carboxylic acid. This acid is then ethoxycarbonylated to form 3-ethoxy-4,5-dimethylthiophene-2-carboxylic acid. The overall process is complex and requires careful control of reaction conditions to obtain high yields of the final product. However, the synthesis of 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid has been optimized in recent years, making it easier and more efficient.
Applications De Recherche Scientifique
3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid has several potential applications in scientific research, including in the fields of organic synthesis, materials science, and biochemistry. It has been used as a building block for the synthesis of various organic compounds, including those with potential pharmacological properties. 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid has also been incorporated into polymer matrices to improve their properties, such as thermal stability and electrical conductivity. In biochemistry, 3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid has been investigated for its potential as a ligand for metal ions, as well as its ability to inhibit the activity of certain enzymes.
Propriétés
Numéro CAS |
113589-54-1 |
|---|---|
Nom du produit |
3-Ethoxy-4,5-dimethylthiophene-2-carboxylic acid |
Formule moléculaire |
C9H12O3S |
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
3-ethoxy-4,5-dimethylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H12O3S/c1-4-12-7-5(2)6(3)13-8(7)9(10)11/h4H2,1-3H3,(H,10,11) |
Clé InChI |
KUVTWKMFGSVQBJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(SC(=C1C)C)C(=O)O |
SMILES canonique |
CCOC1=C(SC(=C1C)C)C(=O)O |
Synonymes |
2-Thiophenecarboxylicacid,3-ethoxy-4,5-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




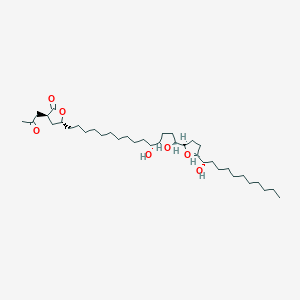
![7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one](/img/structure/B39569.png)



